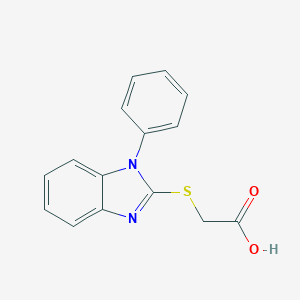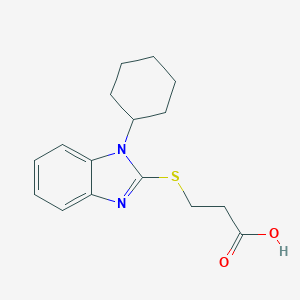amine CAS No. 339360-49-5](/img/structure/B495169.png)
[(4-Bromonaphthyl)sulfonyl](oxolan-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-Bromonaphthyl)sulfonylamine” is a complex organic molecule that contains a bromonaphthyl group, a sulfonyl group, and an oxolan-2-ylmethylamine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromonaphthyl group would contribute aromaticity, the sulfonyl group would introduce polarity, and the oxolan-2-ylmethylamine group would add additional complexity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfonyl group, which is a strong electron-withdrawing group. The oxolan-2-ylmethylamine group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly volatile, while the sulfonyl group could enhance its solubility in polar solvents.Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-2,5-8,11,17H,3-4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJHWKDTWHKGSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID](/img/structure/B495087.png)
![2-[2-({[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]methyl}sulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B495088.png)
![2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B495090.png)

![N-[4-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B495093.png)


![8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B495097.png)
![3-({5-[(2-Carboxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid](/img/structure/B495098.png)
![1-[(4-Chlorophenoxy)acetyl]indoline](/img/structure/B495099.png)
![3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B495101.png)
![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B495105.png)

![3-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B495109.png)
